3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride
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Overview
Description
3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride is a versatile chemical compound used in various scientific research fields. It is characterized by the presence of a furan ring, a sulfonyl group, and a pyrrolidine ring, making it a unique and valuable compound for multiple applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Furan-2-ylmethyl Sulfonyl Intermediate: This step involves the reaction of furan-2-ylmethanol with a sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Cyclization to Form Pyrrolidine Ring: The intermediate is then reacted with a suitable amine, such as pyrrolidine, under reflux conditions to form the desired pyrrolidine ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine: Lacks the hydrochloride group but shares similar structural features.
Furan-2-ylmethyl sulfonamide: Contains the furan and sulfonyl groups but lacks the pyrrolidine ring.
Pyrrolidine-2-sulfonyl chloride: Contains the pyrrolidine and sulfonyl groups but lacks the furan ring.
Uniqueness
3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride is unique due to the combination of its furan, sulfonyl, and pyrrolidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications .
Properties
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S.ClH/c11-14(12,9-3-4-10-6-9)7-8-2-1-5-13-8;/h1-2,5,9-10H,3-4,6-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRGPWGEZBZSLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)CC2=CC=CO2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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